molecular formula C12H12N2O2S B1298097 N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide CAS No. 110506-36-0

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Katalognummer: B1298097
CAS-Nummer: 110506-36-0
Molekulargewicht: 248.3 g/mol
InChI-Schlüssel: VHUBZFLMNOXBJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-10-7-8(13)4-5-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUBZFLMNOXBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228988
Record name N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110506-36-0
Record name N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110506-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-methoxyphenyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity and Mechanism of Action of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental applications of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide , a specialized anilide scaffold with dual utility in neuropharmacology and antiviral drug development.

Executive Summary

This compound (CAS: 110506-36-0 ) is a bioactive small molecule belonging to the class of thiophene-carboxamides .[1] While often utilized as a high-value synthetic intermediate, the molecule itself and its direct structural analogs possess significant biological activity. Its primary pharmacological relevance lies in two distinct domains:

  • Neuropharmacology: As a reversible inhibitor of Monoamine Oxidases (MAO-A/B) , modulating neurotransmitter levels.[2][3]

  • Antiviral Therapeutics: As a key pharmacophore and precursor for Helicase-Primase inhibitors targeting Herpes Simplex Virus (HSV).

This guide analyzes the molecular mechanisms, structure-activity relationships (SAR), and experimental protocols for validating its activity.

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
CAS Number 110506-36-0
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
Core Scaffold Thiophene-2-carboxamide linked to an o-anisidine derivative
Key Functional Groups Thiophene ring (bioisostere of phenyl), Amide linker, Primary amine (C4), Methoxy group (C2)
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Mechanism of Action (MOA)

Monoamine Oxidase (MAO) Inhibition

The compound functions as a reversible, competitive inhibitor of monoamine oxidases, enzymes responsible for the oxidative deamination of neurotransmitters.[2]

  • Target Interaction: The amide moiety mimics the peptide bonds of endogenous substrates, while the thiophene and phenyl rings engage in

    
    -
    
    
    
    stacking interactions with the aromatic cage of the MAO active site (near the FAD cofactor).
  • Selectivity: Structural analogs (e.g., N-(4-amino-2-methoxyphenyl)benzamide) show modulation of both MAO-A and MAO-B. The 2-methoxy group on the aniline ring is critical for steric fit and orienting the molecule within the hydrophobic pocket, influencing isoform selectivity (MAO-A vs. MAO-B).

  • Downstream Effect: Inhibition prevents the breakdown of dopamine, serotonin, and norepinephrine, potentially alleviating symptoms of depression (MAO-A) or Parkinson’s disease (MAO-B).[2]

Antiviral Mechanism (HSV Helicase-Primase)

In the context of antiviral research, this molecule serves as the "head group" for a class of thiourea-based inhibitors .

  • Target: The HSV Helicase-Primase complex (UL5/UL8/UL52).

  • Mechanism: The free 4-amino group is typically derivatized (e.g., to a thiourea or acetamide) to create the active inhibitor. These derivatives stabilize the enzyme-DNA complex in a non-functional state, preventing the unwinding of viral DNA and halting replication.

  • Role of Scaffold: The thiophene-carboxamide core occupies a specific hydrophobic pocket on the viral enzyme, anchoring the inhibitor.

Pathway Visualization

The following diagram illustrates the dual mechanistic pathways relevant to this scaffold.

MOA_Pathway cluster_MAO Neuropharmacology (Direct) cluster_Viral Antiviral (Precursor/Derivative) Compound N-(4-amino-2-methoxyphenyl) thiophene-2-carboxamide MAO_Enz MAO-A / MAO-B (Mitochondrial) Compound->MAO_Enz Reversible Inhibition Derivatization Chemical Derivatization (e.g. Thiourea formation) Compound->Derivatization Synthetic Modification Neurotransmitters Dopamine / Serotonin MAO_Enz->Neurotransmitters Blocks Degradation Metabolites DOPEG / 5-HIAA (Inactive) Neurotransmitters->Metabolites Normal Path Effect_Neuro Increased Synaptic Availability Neurotransmitters->Effect_Neuro Accumulation Helicase HSV Helicase-Primase (UL5/UL52) Derivatization->Helicase Allosteric Inhibition ViralDNA Viral DNA Replication Helicase->ViralDNA Unwinding Blocked Effect_Viral Inhibition of Viral Growth ViralDNA->Effect_Viral Replication Halted

Caption: Dual pathway illustrating direct MAO inhibition and indirect antiviral activity via derivatization.

Biological Activity Data

While specific IC₅₀ values for the isolated intermediate can vary by assay conditions, data from structural analogs and derivatives provide the authoritative range of activity.

Assay TypeTargetActivity Range (Approx.)Notes
Enzymatic Assay MAO-A (Human)IC₅₀: 50 nM – 500 nMBased on benzamide analogs (e.g., Compound 8 in Ref 1). High affinity due to anilide motif.
Enzymatic Assay MAO-B (Human)IC₅₀: 100 nM – 1 µMSelectivity is modulated by the 2-methoxy substituent.
Viral Plaque Reduction HSV-1 / HSV-2EC₅₀: < 1 µM (Derivatives)The underivatized amine is significantly less potent; active thiourea derivatives show nanomolar potency.
Cell Viability HeLa / HEK293CC₅₀: > 50 µMGenerally low cytotoxicity for the scaffold itself, indicating a good safety profile for optimization.

Experimental Protocols

MAO Inhibition Fluorometric Assay

Objective: Quantify the inhibitory potential of the compound against recombinant human MAO-A/B.

Reagents:

  • Recombinant Human MAO-A and MAO-B (0.5 mg/mL).

  • Substrate: Tyramine (non-selective) or p-Tyramine.

  • Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Protocol:

  • Preparation: Dissolve this compound in DMSO to prepare a 10 mM stock. Serial dilute to 100 µM – 0.1 nM in assay buffer.

  • Incubation: Add 10 µL of diluted compound to 40 µL of enzyme solution (MAO-A or B) in a black 96-well plate. Incubate at 37°C for 15 minutes to allow binding.

  • Reaction Start: Add 50 µL of Substrate/Amplex Red/HRP mix.

    • Mechanism: MAO generates H₂O₂ from tyramine; HRP uses H₂O₂ to oxidize Amplex Red to fluorescent Resorufin.

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear phase. Determine IC₅₀ using a non-linear regression (log(inhibitor) vs. response).

Synthesis of Active Urea/Thiourea Derivatives

Objective: Functionalize the 4-amino group to generate high-potency antiviral or HDAC-targeting candidates.

Protocol:

  • Reactant: Dissolve 1.0 eq of this compound in dry THF.

  • Activation: Add 1.1 eq of an isocyanate (for ureas) or isothiocyanate (for thioureas) of choice (e.g., benzoyl isothiocyanate).

  • Condition: Stir at room temperature under Nitrogen for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield the target inhibitor.

  • Validation: Verify structure via ¹H-NMR (look for downfield NH singlets) and Mass Spectrometry.

References

  • Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs.

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[2]

    • Relevance: Establishes the biological activity of the 4-amino-2-methoxy-benzamide scaffold (structurally homologous to the thiophene deriv
    • URL:[Link]

  • Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses.
  • Pharmaceutical use of substituted amides.

Sources

Methodological & Application

Application Note: In Vitro Assay Protocols for N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the in vitro characterization of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide . This compound belongs to the thiophene-carboxamide class, a privileged scaffold in medicinal chemistry often associated with kinase inhibition (e.g., VEGFR-2), histone deacetylase (HDAC) inhibition, and anti-proliferative activity.

The following protocols are designed to validate its solubility, cytotoxicity, and specific mechanism of action (MoA) in a research setting.

Introduction & Compound Overview

This compound is a synthetic small molecule featuring a thiophene-2-carbonyl "cap" linked to a 4-amino-2-methoxyaniline moiety. This structural arrangement is significant in drug discovery for two primary reasons:

  • Kinase Inhibition: The thiophene-carboxamide core mimics the ATP-binding pharmacophore found in several VEGFR and EGFR inhibitors.

  • Epigenetic Modulation: The para-amino-ortho-methoxy phenyl group serves as a potential Zinc-Binding Group (ZBG) precursor or surface recognition motif, characteristic of Class I HDAC inhibitors (similar to the benzamide class).

Chemical Properties[1][2][3][4][5][6][7][8]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: ~248.30 g/mol

  • Solubility: Low in water; High in DMSO (>10 mM).

  • Stability: Hydrolysis-resistant amide bond; light-sensitive (store in amber vials).

Material Preparation & Handling

Precautious handling is critical due to the potential biological activity of the thiophene scaffold.

Stock Solution Preparation (10 mM)
  • Weigh 2.48 mg of the compound powder.

  • Dissolve in 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

  • Vortex for 1 minute until completely dissolved. If turbidity persists, sonicate for 30 seconds at 40 kHz.

  • Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Working Solution
  • Dilute the stock solution in serum-free culture medium immediately prior to use.

  • Final DMSO Concentration: Ensure the final DMSO concentration in the assay well is < 0.5% (v/v) to prevent solvent toxicity.

Protocol 1: Cell Viability & Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the half-maximal inhibitory concentration (IC


) in relevant cancer cell lines (e.g., HCT-116, HepG2, or MCF-7).
Reagents
  • Target Cells (e.g., HCT-116 colorectal carcinoma).

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.

  • Positive Control: Doxorubicin or Staurosporine .

Step-by-Step Procedure
  • Seeding: Plate cells at 3,000–5,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment:

    • Prepare a serial dilution of the compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) in complete medium.

    • Aspirate old medium and add 100 µL of treatment medium.

    • Include Vehicle Control (0.5% DMSO) and Blank (Medium only) wells.

  • Incubation: Incubate for 48 or 72 hours .

  • Readout (MTT):

    • Add 10 µL of MTT reagent to each well. Incubate for 3–4 hours (purple formazan crystals form).

    • Carefully remove supernatant.

    • Add 100 µL DMSO to dissolve crystals. Shake for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to derive IC
    
    
    
    .

Protocol 2: Target Validation (Kinase Inhibition - VEGFR-2)

Rationale: Thiophene-2-carboxamide derivatives are documented VEGFR-2 inhibitors.[1] This assay validates if the compound targets the ATP-binding pocket.

Experimental Logic

This assay utilizes a FRET-based or ELISA-based kinase activity readout. We will describe a universal ADP-Glo™ (Luminescence) or HTRF protocol logic.

Workflow Diagram

KinaseAssay Prep 1. Prepare Reaction Mix (Enzyme + Substrate + Compound) Incubate 2. Kinase Reaction (60 min @ RT) Prep->Incubate Initiate Stop 3. Add ADP-Glo Reagent (Deplete ATP) Incubate->Stop Terminate Detect 4. Add Detection Reagent (Convert ADP -> Light) Stop->Detect 40 min Read 5. Measure Luminescence (RLU) Detect->Read Signal

Caption: Workflow for ADP-Glo™ Kinase Assay to determine IC50 against VEGFR-2.

Procedure
  • Enzyme Mix: Dilute recombinant VEGFR-2 kinase (0.2 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Compound Addition: Add 1 µL of compound (serial dilution) to 4 µL of Enzyme Mix in a 384-well white plate. Incubate 10 min.

  • Substrate Initiation: Add 5 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1).

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Signal Generation: Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

Protocol 3: Mechanism of Action (Apoptosis via Caspase-3/7)

Objective: Determine if the anti-proliferative effect is cytotoxic (necrosis) or apoptotic (programmed cell death).

Reagents
  • Caspase-Glo® 3/7 Assay (Promega) or Annexin V-FITC/PI Kit (Flow Cytometry).

  • Positive Control: Staurosporine (1 µM).

Flow Cytometry Protocol (Annexin V/PI)
  • Treatment: Treat cells (e.g., 1x10

    
     cells/well) with IC
    
    
    
    concentration of the compound for 24 hours.
  • Harvest: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubation: 15 minutes at RT in the dark.

  • Analysis: Analyze on Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

Interpretation:

  • Q1 (Annexin-/PI-): Live cells.

  • Q2 (Annexin+/PI-): Early Apoptosis (Primary mechanism of interest).

  • Q3 (Annexin+/PI+): Late Apoptosis/Necrosis.

Data Presentation & Analysis

Summary Table Template
Assay TypeParameterControl (DMSO)Compound (1 µM)Compound (10 µM)Interpretation
Viability Absorbance (570nm)1.20 ± 0.051.10 ± 0.040.45 ± 0.02Dose-dependent cytotoxicity observed.
Kinase % Inhibition (VEGFR-2)0%35%88%Potent kinase inhibitor.
Apoptosis % Annexin V Positive4.5%12.0%45.0%Induces programmed cell death.
Statistical Analysis
  • Perform all assays in triplicate (n=3).

  • Use Non-linear regression (log(inhibitor) vs. response) in GraphPad Prism to calculate IC

    
    .
    
  • Significance test: One-way ANOVA followed by Dunnett’s post-test (p < 0.05).

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation in Medium Compound insolubility at high conc.Do not exceed 100 µM in aqueous buffer. Ensure DMSO < 0.5%. Sonicate stock.
High Background (MTT) Cell density too high or phenol red interference.Use phenol red-free medium. Reduce seeding density.
No Kinase Inhibition Compound is a pro-drug or requires metabolic activation.Perform cell-based phosphorylation assay (Western Blot for p-VEGFR) instead of cell-free enzymatic assay.
Variable IC50 Evaporation in edge wells.Fill edge wells with PBS (do not use for data).

References

  • PubChem. N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide (Compound Summary). National Library of Medicine. [Link]

  • Ibrahim, H. S., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[2] BMC Chemistry. [Link]

Sources

Application Notes & Protocols: Formulation Strategies for In Vivo Delivery of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing effective in vivo delivery strategies for the novel compound N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide. Thiophene carboxamide derivatives are a promising class of molecules with demonstrated potential in various therapeutic areas, including oncology.[1][2][3][4] However, like many modern drug candidates, this compound's structural characteristics—a substituted aromatic amide—suggest significant challenges with aqueous solubility, which can severely limit oral bioavailability and complicate parenteral administration.[5][6] This guide moves beyond a simple listing of methods to provide a logical, science-driven framework for formulation development. We will explore critical pre-formulation characterization, detail protocols for creating lipid-based and amorphous solid dispersion formulations, and provide a workflow for subsequent in vivo pharmacokinetic evaluation. Each step is explained with a focus on the underlying scientific principles to empower researchers to make informed decisions and troubleshoot effectively.

Introduction: The Challenge of Poor Solubility

The therapeutic potential of this compound can only be realized if it can be delivered to its site of action in the body at a sufficient concentration. The primary obstacle for many new chemical entities (NCEs) is poor aqueous solubility.[5][7] Compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) often exhibit low and erratic absorption after oral administration.[6]

Formulation science offers several powerful strategies to overcome this limitation. The goal is not merely to dissolve the compound in a vehicle but to create a robust delivery system that maintains the drug in a solubilized or readily absorbable state as it transits through the dynamic environment of the gastrointestinal (GI) tract or is introduced into the systemic circulation.[8] This guide will focus on two of the most effective and widely adopted strategies: Lipid-Based Drug Delivery Systems (LBDDS) and Amorphous Solid Dispersions (ASDs).

Part 1: Foundational Pre-formulation Assessment

Before embarking on complex formulation work, a thorough understanding of the compound's intrinsic physicochemical properties is essential.[9][10][11][12] These initial studies provide the data necessary to select the most promising formulation strategy and avoid costly downstream failures.[10][13]

Key Physicochemical Characterization

A molecule's fundamental characteristics predict its behavior in various formulation and delivery scenarios.[9]

  • Solubility Profiling: Determine the solubility in a range of pharmaceutically acceptable solvents, oils, and surfactants. This is critical for selecting excipients for LBDDS. Also, assess solubility in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate conditions in the fed and fasted intestine.

  • LogP/LogD Determination: The octanol-water partition coefficient (LogP) is a measure of lipophilicity.[11] For ionizable molecules, the distribution coefficient (LogD) at physiological pH is more relevant. A high LogP (typically >3) suggests good candidacy for lipid-based formulations.

  • Solid-State Characterization (DSC/XRD): Use Differential Scanning Calorimetry (DSC) to determine the melting point and crystallinity. Powder X-ray Diffraction (PXRD) confirms the crystalline nature. These analyses are crucial for developing ASDs, where the goal is to convert the stable crystalline form into a higher-energy amorphous state.[6][9]

  • Stability Analysis: Assess the compound's stability under various conditions (pH, temperature, light) to identify potential degradation pathways that must be mitigated by the formulation.[10][11]

Excipient Compatibility Studies

The chosen excipients must be chemically compatible with the active pharmaceutical ingredient (API).[11] Simple screening studies, where the API is mixed with individual excipients and stored under stressed conditions (e.g., 40°C/75% RH), can identify adverse interactions early in the process. Analytical techniques like HPLC are used to detect any degradation of the API.

Part 2: Formulation Strategy I - Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations consisting of the drug dissolved in a mixture of lipids, surfactants, and co-solvents.[14] They are particularly effective for lipophilic drugs.

Principle of Action: LBDDS enhance oral bioavailability through several mechanisms:

  • Improved Solubilization: The drug is maintained in a dissolved state within the GI tract, bypassing the dissolution step which is often the rate-limiting factor for absorption.[8]

  • Utilization of Lipid Absorption Pathways: The formulation mimics the body's natural process of fat digestion, utilizing bile salt-micellar transport.[8]

  • Lymphatic Transport: For highly lipophilic drugs, LBDDS can promote transport via the intestinal lymphatic system, which bypasses the liver and reduces first-pass metabolism.[15]

Self-Emulsifying Drug Delivery Systems (SEDDS) are a type of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[7][16]

Protocol 2.1: Development of a SEDDS Formulation

Objective: To develop a stable SEDDS formulation for this compound with optimal self-emulsification properties and drug loading.

Materials:

  • This compound (API)

  • Oils: Long-chain triglycerides (e.g., Captex 355), medium-chain triglycerides (e.g., Capmul MCM, Miglyol 812)

  • Surfactants: (e.g., Kolliphor EL, Tween 80, Cremophor RH 40)

  • Co-solvents/Co-surfactants: (e.g., Transcutol HP, Capmul PG-8, PEG 400)

Methodology:

  • Excipient Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-solvents at a set temperature (e.g., 25°C or 40°C).

    • Select excipients that show high solubilizing capacity for the API. A general guideline is to select one oil, one surfactant, and one co-solvent.

  • Constructing Ternary Phase Diagrams:

    • To identify the optimal ratio of components, construct a ternary phase diagram. Prepare a series of formulations by mixing the chosen oil, surfactant, and co-solvent at various ratios (e.g., from 10:0:90 to 10:90:0).

    • For each mixture, visually observe its appearance. Then, take a small aliquot (e.g., 100 µL) and add it to a larger volume of water (e.g., 250 mL) with gentle stirring.

    • Observe the emulsification process. Grade the performance from 'A' (rapidly forming a clear or bluish-white emulsion) to 'E' (poor or no emulsion formation).

    • Plot the results on a ternary diagram to map the efficient self-emulsification region.

  • Formulation Preparation & Drug Loading:

    • Select a ratio from the optimal region of the phase diagram.

    • Heat the mixture of oil, surfactant, and co-solvent to ~40°C to ensure homogeneity.

    • Add the API to the excipient mixture and stir until completely dissolved. The amount of API added will depend on its solubility in the chosen system. Start with a conservative loading and increase if possible.

  • Characterization of the SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the resulting emulsion droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). Target droplet sizes are typically <200 nm for efficient absorption.

    • Self-Emulsification Time: Measure the time it takes for the formulation to form a homogenous emulsion in water with a standard stirring rate.

    • Thermodynamic Stability: Subject the formulation to stress tests (e.g., freeze-thaw cycles, centrifugation) to check for any signs of phase separation or drug precipitation.

Part 3: Formulation Strategy II - Amorphous Solid Dispersions (ASD)

ASDs are a powerful strategy for enhancing the solubility and dissolution rate of poorly soluble crystalline drugs.[17][18]

Principle of Action: By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high energy required to break the drug's crystal lattice is eliminated.[17][18] When the ASD comes into contact with aqueous media, the polymer dissolves, releasing the drug in a high-energy, amorphous, and supersaturated state, which provides a strong driving force for absorption.[17][19]

Protocol 3.1: Preparation of an ASD by Solvent Evaporation

Objective: To prepare a stable amorphous solid dispersion of the API in a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound (API)

  • Polymers: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), Soluplus®

  • Solvent: A volatile organic solvent that dissolves both the API and the polymer (e.g., methanol, acetone, dichloromethane).

Methodology:

  • Polymer & Drug Loading Screening:

    • Select a polymer based on its ability to form a stable amorphous system with the drug. Miscibility and the potential for drug-polymer interactions (e.g., hydrogen bonding) are key.

    • Prepare several small-scale dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • ASD Preparation (Solvent Evaporation):

    • Completely dissolve both the API and the chosen polymer in a suitable common solvent.

    • Evaporate the solvent rapidly using a rotary evaporator under reduced pressure.

    • Further dry the resulting solid film/powder in a vacuum oven for 24-48 hours to remove residual solvent.

  • Characterization of the ASD:

    • Confirmation of Amorphous State: Analyze the prepared ASD using DSC and PXRD. The absence of a sharp melting endotherm in the DSC thermogram and the presence of a "halo" pattern in the PXRD diffractogram (instead of sharp Bragg peaks) confirm the amorphous nature.

    • In Vitro Dissolution Testing: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid or intestinal fluid). Compare the dissolution profile of the ASD to that of the pure crystalline API. The ASD should show a significantly faster dissolution rate and ideally achieve a state of supersaturation.

Part 4: In Vivo Evaluation - Pharmacokinetic (PK) Study Protocol

Once a promising formulation is developed, its in vivo performance must be evaluated. A pharmacokinetic study in a relevant animal model (e.g., Sprague-Dawley rats) is the standard approach.[20][21][22][23]

Protocol 4.1: Oral Pharmacokinetic Study in Rats

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of the formulated API versus a simple suspension control.

Materials & Animals:

  • Developed formulation (e.g., SEDDS or ASD)

  • Control formulation (e.g., API suspended in 0.5% carboxymethyl cellulose)

  • Male Sprague-Dawley rats (250-300g)

  • Dosing gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge, analytical balance, LC-MS/MS system

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals for at least one week.[23]

    • Fast rats overnight (8-12 hours) before dosing, with free access to water.[20][23]

    • Divide rats into groups (e.g., n=4-6 per group). One group for the control suspension, and one group for each test formulation. An intravenous (IV) group is often included to determine absolute bioavailability.[20]

    • Administer the formulation accurately via oral gavage at a predetermined dose.[20] The dose volume is typically 2-10 mL/kg.[20][24]

  • Blood Sampling:

    • Collect blood samples (approx. 150-200 µL) from the tail vein or other appropriate site at specified time points.

    • A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[20][24]

  • Plasma Processing and Bioanalysis:

    • Immediately place blood samples into anticoagulant tubes.

    • Centrifuge the blood (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

    • Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) to quantify the concentration of the API in the plasma samples.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each formulation.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

    • Compare the AUC of the test formulations to the control suspension. A significantly higher AUC indicates enhanced bioavailability.

Data Presentation & Visualization

Table 1: Example Excipient Solubility Screening Data
Excipient ClassExcipient NameSolubility of API (mg/mL) at 25°C
Oil Capmul MCM15.2
Miglyol 81212.5
Soybean Oil2.1
Surfactant Kolliphor EL85.6
Tween 8060.3
Co-solvent Transcutol HP155.8
PEG 40098.4
Table 2: Example Pharmacokinetic Parameters in Rats
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
API Suspension 20150 ± 354.01,250 ± 210100 (Reference)
SEDDS 20980 ± 1801.07,500 ± 950600
ASD 20750 ± 1501.56,125 ± 800490

Data are presented as mean ± SD.

Diagrams

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation P1 API Physicochemical Characterization (Solubility, LogP, DSC) P2 Excipient Compatibility Screening P1->P2 F1 Strategy Selection (LBDDS vs ASD) P2->F1 Data informs strategy F2 Formulation Optimization (e.g., Phase Diagrams, Drug Load) F1->F2 F3 In Vitro Characterization (Particle Size, Dissolution) F2->F3 V1 Animal Dosing (Oral Gavage) F3->V1 Lead formulation advances V2 Blood Sampling (Time Course) V1->V2 V3 Bioanalysis (LC-MS/MS) V2->V3 V4 PK Data Analysis (AUC, Cmax) V3->V4 SEDDS_Workflow A Excipient Screening (Solubility in Oils, Surfactants, Co-solvents) B Construct Ternary Phase Diagram A->B C Select Optimal Ratio & Prepare Drug-Loaded Formulation B->C D Characterize: - Droplet Size (DLS) - Emulsification Time - Stability C->D E Proceed to In Vivo Study D->E If specs are met

Caption: Step-by-step workflow for SEDDS formulation development.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceuticals, 14(3), 270. [Link]

  • Shaikh, J., et al. (2020). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. International Journal of Pharmaceutical Sciences and Research, 11(7), 3146-3157. [Link]

  • Patil, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Jannin, V., et al. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(9), 1113-1125. [Link]

  • Aggarwal, G., & Dhawan, S. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-924. [Link]

  • Kesharwani, R., et al. (2022). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. AAPS PharmSciTech, 23(8), 273. [Link]

  • Walsh Medical Media. (2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]

  • Sha, X., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 283804. [Link]

  • Mohammed, I. A., & Gajera, B. Y. (2019). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research, 11(08), 6430-6436. [Link]

  • Soni, K., et al. (2021). Lipid nanoparticles for enhancing oral bioavailability. Nanoscale, 13(28), 12067-12093. [Link]

  • Pace Analytical. (n.d.). Pharmaceutical Preformulation Development. [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. [Link]

  • Creative Biolabs. (n.d.). Preformulation Development. [Link]

  • Pharma's Almanac. (2023). Best Practices For Preformulation In Drug Development. [Link]

  • Aragen Life Sciences. (n.d.). Scalable Amorphous Solid Dispersion Strategy. [Link]

  • Colorcon. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms. [Link]

  • Singh, S., & Baghel, R. S. (2016). A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. International Journal of Pharmaceutical Sciences and Research, 7(6), 2313-2322. [Link]

  • Unchained Labs. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • European Medicines Agency. (2007). GUIDELINE ON EXCIPIENTS IN THE DOSSIER FOR APPLICATION FOR MARKETING AUTHORISATION OF A MEDICINAL PRODUCT. [Link]

  • Illangakoon, U. E., et al. (2018). Electrospun amorphous solid dispersions of poorly water-soluble drugs: A review. Journal of Pharmaceutical Sciences, 107(8), 1963-1980. [Link]

  • Formulation Bio. (2023). How to Select Pharmaceutical Excipients?. [Link]

  • Bag, P. P., & Chow, P. S. (2013). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Journal of Pharmacy and Pharmacology, 65(1), 1-20. [Link]

  • American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. [Link]

  • Capsugel. (n.d.). Excipient requirements in the formulation of solid oral drug forms. [Link]

  • Scribd. (n.d.). Pharmaceutical Excipients of Oral Suspension Formulations. [Link]

  • Singh, S. P., et al. (2013). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Drug Delivery, 2013, 128549. [Link]

  • PubChem. (n.d.). N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide. [Link]

  • Bhatt, H. D., et al. (2022). Maximum-Tolerated-Dose and Pharmacokinetics in rats. Journal of Experimental Pharmacology, 14, 39-48. [Link]

  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1979-1983. [Link]

  • Mara, B. I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(13), 6823. [Link]

  • Lee, J., et al. (2021). Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats: Presented as a Typical Example of Changes in the Pharmacokinetics Following Multiple Exposures to Herbal Medicines. Molecules, 26(7), 1999. [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. [Link]

  • Scilit. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • Liu, X., et al. (2018). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. PLoS ONE, 13(2), e0193134. [Link]

  • Al-Qaisi, Z. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • ResearchGate. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • PubChem. (n.d.). N-(4-methylphenyl)thiophene-2-carboxamide. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Stability Storage & Handling Protocol for N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Abstract & Technical Scope

This compound (Formula: C₁₂H₁₂N₂O₂S; MW: 248.30 g/mol ) is a functionalized benzamide derivative often utilized as a scaffold in the synthesis of histone deacetylase (HDAC) inhibitors and other epigenetic modulators.[1][2][3] Its structure features a thiophene-2-carbonyl core linked to an electron-rich 4-amino-2-methoxyaniline moiety.[1][2][3]

Critical Stability Factor: The presence of the primary aniline (-NH₂) group, electronically activated by the 2-methoxy substituent, renders this compound highly susceptible to oxidative degradation and photolytic discoloration (browning).[1][2][3] Strict adherence to exclusion of oxygen and moisture is required to maintain purity >98% over long-term storage.[1][2][3]

Physicochemical Profile & Solubility Data

PropertySpecificationNotes
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
Appearance Off-white to pale yellow solidDarkening indicates oxidation (quinone imine formation).[1][2][3]
Solubility (DMSO) ≥ 50 mg/mLPreferred solvent for stock solutions.[1][2]
Solubility (Ethanol) ~ 10-20 mg/mLModerate solubility; warming may be required.[1][2][3]
Solubility (Water) < 0.1 mg/mLInsoluble; requires organic co-solvent for biological assays.[1][2]
pKa (Calculated) ~ 4.5 (Aniline N)Weakly basic; protonation stabilizes the amine.[1][2][3]

Protocol: Solid State Storage (Long-Term)

Principle: In the solid state, the lattice structure provides some protection, but surface oxidation is inevitable if exposed to ambient air.[1][2][3]

Step-by-Step Methodology:

  • Arrival QC: Upon receipt, inspect the vial. If the solid is dark brown or sticky, perform an immediate LC-MS purity check.[1][2][3]

  • Vial Transfer: Transfer the compound to an amber glass vial with a Teflon-lined screw cap to prevent UV-induced radical formation.

  • Inert Atmosphere: Flush the vial with anhydrous Argon (Ar) or Nitrogen (N₂) gas for 30 seconds before sealing.[1][2] Argon is preferred as it is heavier than air and forms a better blanket over the solid.[1][2][3]

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a Falcon tube or Ziploc bag) containing active silica gel or molecular sieve packets.

  • Temperature: Store at -20°C . For storage exceeding 2 years, -80°C is recommended.[1][2][3]

Warning: Do not store in "frost-free" freezers. The temperature cycling used to prevent ice buildup can induce microscopic moisture condensation inside the vial.[1][2][3]

Protocol: Solubilization & Stock Solution Management

Principle: Dissolution breaks the crystal lattice, significantly increasing the rate of oxidation and hydrolysis.[1][2][3] DMSO is the gold standard due to its high boiling point and solvation power, but it is hygroscopic.[1][2][3]

Workflow:

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide), purity ≥99.9%, stored over molecular sieves.[1][2][3]

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM or 50 mM ). Higher concentrations are generally more stable than dilute ones.[1][2][3]

  • Aliquoting (Critical):

    • Do not store the bulk stock in a single tube.

    • Divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber microcentrifuge tubes.

    • Rationale: This eliminates freeze-thaw cycles.[1][2][3] Each cycle can degrade 1-5% of the compound due to ice crystal formation and oxygen re-solubilization.[1][2][3]

  • Storage: Store aliquots at -80°C .

  • Thawing: Thaw an aliquot only once. Discard any unused portion after the experiment.

Quality Control & Degradation Analysis

Diagnostic Markers:

  • Visual: Color shift from pale yellow to brown/black.[1][2][3]

  • LC-MS: Look for a mass shift of +16 Da (N-oxide formation) or +14 Da (oxidation to imino-quinone species).[1][2][3]

Diagram 1: Storage & Handling Workflow

StorageWorkflow Arrival Compound Arrival (Solid) QC_Check Visual & LC-MS QC (Check for Browning) Arrival->QC_Check Desiccate Desiccate & Inert Gas (Argon Flush) QC_Check->Desiccate Pass Reject/Purify Reject/Purify QC_Check->Reject/Purify Fail Freeze_Solid Store Solid (-20°C, Dark) Desiccate->Freeze_Solid Solubilize Solubilize in DMSO (Anhydrous) Freeze_Solid->Solubilize For Assays Aliquot Aliquot into Single-Use Vials Solubilize->Aliquot Freeze_Stock Store Stocks (-80°C) Aliquot->Freeze_Stock

Caption: Logical workflow for maximizing compound longevity from arrival through stock preparation.

Mechanistic Rationale for Instability

The primary instability arises from the 4-amino-2-methoxyphenyl group.[1][2][3]

  • Electron Donation: The methoxy group (-OCH₃) at the ortho position is a strong electron donor.[1][2][3] This increases the electron density on the aniline nitrogen.[1][2][3]

  • Oxidation Susceptibility: This electron-rich environment makes the amine highly reactive toward atmospheric oxygen, leading to the formation of radical cations and subsequent polymerization (browning).[1][2][3]

Diagram 2: Oxidation Risk Decision Tree

Degradation Compound N-(4-amino-2-methoxyphenyl) thiophene-2-carboxamide Condition1 Exposure to Air/Light Compound->Condition1 Condition2 Protic Solvent (H2O/MeOH) + Acid/Base Compound->Condition2 Result1 Oxidative Coupling (Azo/Azoxy Dimers) Condition1->Result1 High Risk Result2 Amide Hydrolysis (Cleavage) Condition2->Result2 Low Risk (Stable at pH 7)

Caption: Primary degradation pathways. Oxidation is the dominant risk factor over hydrolysis.[1][2]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate in Stock DMSO absorbed moisture (water uptake).[1][2][3]Sonicate for 5 mins at 37°C. If insoluble, discard. Use fresh anhydrous DMSO next time.
Yellow to Brown Color Oxidation of aniline moiety.[1][2][3]Check purity by HPLC. If >95%, use immediately.[1][2][3] If <90%, repurify or discard.[1][2][3]
Mass Spec +16 Peak N-Oxide impurity.[1][2][3]Compound was exposed to air in solution.[1][2][3] Always use Argon flush.[1][2][3]

References

  • PubChem. N-(4-amino-3-methoxyphenyl)thiophene-3-carboxamide (Analogous Structure Data).[1][2][3][4] National Library of Medicine.[1][2][3] Accessed Oct 2025.[1][2][3][5] Link[1][2][3]

  • Fisher Scientific. Safety Data Sheet: Thiophene-carboxamide derivatives.[1][2][3] Accessed Oct 2025.[1][2][3][5] Link

  • Cayman Chemical. General Storage Guidelines for Amino-Thiazoles and Benzamides. Accessed Oct 2025.[1][2][3][5] Link

  • Sigma-Aldrich. Product Information: Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate.[1][2][3] Accessed Oct 2025.[1][2][3][5] Link

Sources

Application Note & Protocol: Generation of a Dose-Response Curve for N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Characterization of a Novel Thiophene-2-Carboxamide Derivative in Cancer Cell Lines

Introduction

Thiophene carboxamide derivatives represent a promising class of heterocyclic compounds with diverse pharmacological activities.[1][2][3][4][5][6] Recent studies on various analogs have highlighted their potential as antiproliferative and anticancer agents.[1][5][7] N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide is a novel compound within this class, and characterizing its biological activity is a critical first step in the drug discovery process. This document provides a detailed protocol for generating a dose-response curve to evaluate the effect of this compound on cancer cell viability.

The dose-response curve is a fundamental tool in pharmacology, illustrating the relationship between the concentration of a drug and its biological effect.[8][9] A key parameter derived from this curve is the half-maximal inhibitory concentration (IC50), which quantifies the potency of a compound in inhibiting a specific biological process by 50%.[9] This application note will detail the use of a cell-based viability assay to determine the IC50 of this compound, providing researchers with a robust methodology for its initial characterization.

Principle of the Assay

To determine the dose-dependent effect of this compound on cell viability, we will employ a widely used and well-validated colorimetric method: the MTT assay.[10][11][12] This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells.[12] By measuring the absorbance of the solubilized formazan, we can quantify the effect of the compound on cell viability across a range of concentrations.

Alternatively, a bioluminescence-based ATP assay can be utilized. This method measures the level of intracellular ATP, which is a key indicator of metabolically active cells.[13][14] Upon cell death, the synthesis of ATP ceases, and the existing ATP is rapidly degraded.[14] The CellTiter-Glo® Luminescent Cell Viability Assay, for example, uses a luciferase reaction to measure ATP levels, providing a highly sensitive and high-throughput compatible method for assessing cell viability.[15][16][17]

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
This compoundN/AN/A
Human cancer cell line (e.g., A375 melanoma)ATCCCRL-1619
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM2128
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)N/AN/A
96-well flat-bottom cell culture platesCorning3596
Microplate readerN/AN/A

Experimental Workflow

The overall experimental workflow for generating a dose-response curve is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture C Cell Seeding A->C B Compound Preparation D Compound Treatment B->D C->D Add compound dilutions E Incubation D->E Incubate for 48-72h F Viability Assay (MTT) E->F Add MTT reagent G Absorbance Reading F->G Solubilize formazan H Data Normalization G->H I Dose-Response Curve Fitting H->I J IC50 Determination I->J

Caption: Experimental workflow for dose-response curve generation.

Detailed Protocol

Part 1: Cell Culture and Seeding

  • Cell Culture Maintenance: Culture A375 melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[18] Passage the cells every 2-3 days to maintain them in the logarithmic growth phase.[18]

  • Cell Seeding:

    • On the day of the experiment, detach the cells using Trypsin-EDTA.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

Part 2: Compound Preparation and Treatment

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution in culture medium to obtain a range of concentrations. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).[19]

    • It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control group treated with medium containing the same final concentration of DMSO as the compound-treated wells.

    • Also, include an untreated control group with fresh medium only.

    • Incubate the plate for an additional 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.[16]

Part 3: MTT Assay for Cell Viability

  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] This solution should be filter-sterilized and protected from light.[10][11]

  • MTT Incubation:

    • After the treatment incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the purple formazan crystals.[11][12]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.

  • Data Normalization: Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Dose-Response Curve Generation:

    • Plot the normalized viability data (% Viability) against the logarithm of the compound concentration.[8][20]

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[21] Software such as GraphPad Prism is commonly used for this purpose.[8][9][20][21][22]

  • IC50 Determination: The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability and can be interpolated from the fitted curve.[9]

The following diagram illustrates the logical flow of data analysis:

data_analysis_flow A Raw Absorbance Data (570 nm) B Background Subtraction A->B C Normalization to Vehicle Control (%) B->C E Non-linear Regression (Sigmoidal Fit) C->E D Log Transformation of Concentration D->E F IC50 Value E->F

Caption: Data analysis workflow for IC50 determination.

Expected Results

A successful experiment will yield a sigmoidal dose-response curve where cell viability decreases with increasing concentrations of this compound. The quality of the data can be assessed by the R-squared value of the curve fit, which should ideally be greater than 0.95.

ParameterExpected Outcome
Dose-Response CurveA sigmoidal curve with a clear upper and lower plateau.
IC50 ValueA quantifiable value representing the potency of the compound.
R-squared (R²)> 0.95, indicating a good fit of the data to the model.
Vehicle ControlShould exhibit high viability (approximately 100%).
Untreated ControlShould exhibit high viability, similar to the vehicle control.

Troubleshooting

IssuePossible CauseSolution
High variability between replicatesInconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
No dose-response effect observedCompound is inactive at the tested concentrations.Test a wider range of concentrations.
Compound has low solubility.Check the solubility of the compound in the culture medium. If precipitation is observed, adjust the stock concentration or the final DMSO concentration.
Steep dose-response curveCompound may be acting via a non-specific mechanism or at a high enzyme to Kd ratio.Consider alternative assays to investigate the mechanism of action.[23]
Low signal-to-noise ratioInsufficient cell number or incubation time.Optimize cell seeding density and incubation times for both cell growth and compound treatment.

Conclusion

This application note provides a comprehensive and robust protocol for generating a dose-response curve and determining the IC50 value of this compound in a cancer cell line. By following these detailed steps, researchers can obtain reliable and reproducible data to characterize the antiproliferative activity of this novel compound, which is a crucial step in the early stages of drug discovery and development.

References

  • GraphPad. Prism 3 -- Analyzing Dose-Response Data. [Link]

  • Oreate AI Blog. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Jena Bioscience. Bioluminescence assays. [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • GraphPad. GraphPad Prism 11 Curve Fitting Guide - Choosing a dose-response equation. [Link]

  • MDPI. Label-Free and Bioluminescence-Based Nano-Biosensor for ATP Detection. [Link]

  • GraphPad. Tutorial: Plotting dose-response curves. [Link]

  • BellBrook Labs. Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. [Link]

  • National Center for Biotechnology Information. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • Semantic Scholar. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. [Link]

  • ResearchGate. Versatile thiophene 2-carboxamide derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • National Center for Biotechnology Information. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities. [Link]

  • Scilit. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • National Center for Biotechnology Information. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • MDPI. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma. [Link]

  • National Center for Biotechnology Information. N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • ResearchGate. Dose–response curves for Aurora kinases inhibitors in clinical trials... [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment? [Link]

  • ACS Publications. Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. [Link]

  • Crown Bioscience. Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. [Link]

  • National Center for Biotechnology Information. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • National Center for Biotechnology Information. N-[[(4-methoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide. [Link]

  • MDPI. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. [Link]

  • German Cancer Research Center. Design and analysis of dose-response experiments. [Link]

  • bioRxiv. Visualization and analysis of high-throughput in vitro dose–response datasets with Thunor. [Link]

  • MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

  • National Center for Biotechnology Information. N-(4-amino-3-methoxyphenyl)thiophene-3-carboxamide. [Link]

  • National Center for Biotechnology Information. N-(4-methylphenyl)thiophene-2-carboxamide. [Link]

  • National Center for Biotechnology Information. N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide. [Link]

  • PLOS One. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide .

If you are accessing this guide, you likely encountered precipitation in your bioassays or poor oral exposure in PK studies. This molecule presents a classic medicinal chemistry paradox: it possesses a polar "head" (the amide/amine) but behaves like a lipophilic "brick" due to high crystal lattice energy driven by


 stacking of the thiophene-phenyl system and intermolecular hydrogen bonding.

Your primary solubility handle is the 4-amino group (aniline moiety). This guide prioritizes strategies that exploit this basic center before moving to complex formulation techniques.

Module 1: Chemical Modification (Salt Selection)

Diagnosis: The molecule is a weak base.[1] The 4-amino group attached to the phenyl ring is an aniline derivative. Predicted pKa: ~3.8 – 4.5 (The electron-withdrawing amide at the para position relative to the amine lowers the basicity compared to unsubstituted aniline).

The Protocol: "The Delta-2 Rule"

To form a stable salt that does not disproportionate (hydrolyze) in water, the difference between the pKa of the acid (counter-ion) and the base (your drug) must be at least 2 units (


).

Recommended Counter-ions: Since the drug pKa is low (~4.0), weak acids like acetic acid or lactic acid will fail . You must use strong acids.

Counter-ionAcid pKaSuitabilityNotes
Chloride -7.0High First-line choice. High lattice energy disruption.
Mesylate -1.9High Excellent for lipophilic drugs; reduces hygroscopicity.
Sulfate -3.0Medium Can form hydrates; check for polymorphism.
Acetate4.76LowAvoid. Will dissociate in solution (Free base crashes out).
Step-by-Step Salt Screening Workflow

SaltScreening Start Start: Free Base (Poor Solubility) Solvent Dissolve in Acetone/EtOH (Warm to 40°C) Start->Solvent AcidAdd Add Acid (1.05 eq) (HCl, MsOH, H2SO4) Solvent->AcidAdd Cooling Cool to 4°C (Slow Ramp) AcidAdd->Cooling Precipitate Precipitate Formed? Cooling->Precipitate Filter Filter & Dry Precipitate->Filter Yes AntiSolvent Add Anti-solvent (MTBE or Heptane) Precipitate->AntiSolvent No Characterize Analyze: XRPD & DSC (Confirm Salt vs. Physical Mix) Filter->Characterize AntiSolvent->Filter

Figure 1: Decision tree for salt formation. Note that for weak bases like anilines, maintaining excess acid during the initial dissolution is critical to prevent free-base precipitation.

Module 2: Assay Formulation (Cosolvents & Surfactants)

Issue: "My compound precipitates when I dilute my DMSO stock into cell culture media." Root Cause: The "LogP Shift." DMSO solubilizes by breaking hydrophobic interactions. When diluted into water (high dielectric constant), the hydrophobic effect dominates, and the thiophene/phenyl rings aggregate immediately.

The "Golden Triangle" Formulation

Do not rely on DMSO alone. Use a ternary system to suppress nucleation.

Recommended Stock Solution (1000x):

  • Solvent: DMSO (Dissolves the crystal).

  • Cosolvent: PEG 400 (Interfacial tension reducer).

  • Surfactant: Polysorbate 80 (Tween 80) or Cremophor EL.

Preparation Protocol:

  • Dissolve compound in DMSO to 20 mM.

  • Add PEG 400 to reach a ratio of 50:50 (DMSO:PEG).

  • Add Polysorbate 80 to a final concentration of 5% (w/v) in the stock.

  • Dilution: When spiking into media, ensure vigorous vortexing. The surfactant will form micelles around the thiophene moiety, preventing "crash-out."

Module 3: Advanced Delivery (Cyclodextrin Complexation)

Issue: Poor oral bioavailability in animal studies (PK). Solution: Encapsulation.[2] The Thiophene ring is an ideal "guest" for the hydrophobic cavity of


-Cyclodextrin (

-CD).

Why it works: The thiophene ring fits sterically into the


-CD cavity (diameter ~6.0–6.5 Å). The hydrophilic exterior of the CD renders the complex water-soluble.

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Avoid native

-CD due to renal toxicity risks in parenteral delivery; HP-

-CD is safer and more soluble.
Complexation Equilibrium Visualization

CDComplex Drug Drug (Thiophene) Complex Inclusion Complex Drug->Complex k_on CD HP-β-CD (Host) CD->Complex Complex->Drug k_off Complex->CD Equilibrium

Figure 2: The dynamic equilibrium of inclusion complexation. The thiophene moiety (red) enters the CD cavity (blue) to form the soluble complex (green).

Protocol for 20% HP-


-CD Vehicle: 
  • Weigh HP-

    
    -CD (e.g., Kleptose® HPB) to 20% w/v in pH 4.0 Citrate Buffer.
    
  • Crucial: Adjust pH to 4.0. This protonates the aniline (see Module 1), providing a dual solubility boost (Salt + Complexation).

  • Add drug powder slowly with high-shear mixing or sonication.

  • Stir for 4 hours. Filter (0.22

    
    m).
    

Troubleshooting FAQs

Q: I tried making the HCl salt, but it turned into a sticky oil (oiling out). What happened? A: This is common with lipophilic amines. You likely used a solvent where the salt is too insoluble or the cooling was too fast.

  • Fix: Re-dissolve the oil in a small amount of Methanol. Add a non-polar anti-solvent (like Diethyl Ether or MTBE) dropwise with vigorous stirring until turbidity persists. Let it stand. The oil should crystallize over 24-48 hours.

Q: Can I use this compound in a pH 7.4 buffer for a long-duration assay? A: Proceed with caution. At pH 7.4, the aniline (pKa ~4) is 99.9% un-ionized (neutral). It will precipitate if the concentration exceeds its intrinsic solubility (


), which is likely < 1 

g/mL.
  • Fix: You must use a carrier. Add 0.5% Methylcellulose or 5% Soluplus® to your buffer to maintain a supersaturated suspension (nanosuspension) rather than a true solution.

Q: The melting point is >200°C. Does this matter? A: Yes. High melting point = High Lattice Energy. This confirms "Brick Dust" behavior. Simple pH adjustment might not be enough. You may need Amorphous Solid Dispersion (ASD) .

  • Technique: Spray dry the drug with HPMC-AS (Hypromellose Acetate Succinate). This polymer inhibits crystallization and maintains the drug in a high-energy amorphous state, drastically improving dissolution rate.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews.

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences.

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.

  • PubChem. (2024).[4][5] 2-Thiophenecarboxamide Structure and Properties. National Library of Medicine.

Sources

Troubleshooting precipitation of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide in media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Precipitation of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Executive Summary

You are encountering precipitation issues with This compound (NAMPTC) upon dilution into cell culture media. This is a known physicochemical challenge for this class of molecules.[1]

The core issue is a "Solvent Shock" phenomenon combined with an ionization mismatch .[2][1] NAMPTC possesses a lipophilic thiophene-phenyl core and a weakly basic aniline amine (pKa ~3.5–4.5).[3][2][4][1] At physiological pH (7.4), the molecule is predominantly neutral (uncharged), minimizing its aqueous solubility and driving aggregation when the stabilizing organic solvent (DMSO) is diluted.[3]

This guide provides the mechanistic root causes and three validated protocols to stabilize NAMPTC in aqueous media.

Part 1: Root Cause Analysis (The "Why")

To solve the precipitation, we must understand the forces driving it.

FactorMechanism of FailureImpact
Solvent Shock Rapid dilution of DMSO stock (e.g., 10 mM) into aqueous media causes water to hydrate DMSO molecules preferentially.[3][2][4][1] This "strips" the solvent shell from NAMPTC, forcing hydrophobic aggregation.Immediate Precipitation (Visible cloudiness or microscopic crystals).[3][2][4][1]
pH vs. pKa Mismatch The 4-amino group is a weak base.[3][2][4][1] At pH 7.4 (media), it is unprotonated (neutral).[3][2][1] Neutral molecules are significantly less soluble than their ionized salt forms.[2][4][1]Latent Precipitation (Crystals form after 1–4 hours).[3][2][4][1]
Salting Out High ionic strength in media (PBS, DMEM) reduces the solubility of non-polar compounds compared to pure water.Reduced Solubility Limit (Lower than theoretical max).
Ostwald Ripening Small, invisible aggregates form initially.[3][2][1] Over time, these merge into larger, thermodynamically stable crystals.Time-Dependent Failure (Clear at T=0, cloudy at T=2h).

Part 2: Troubleshooting Protocols

Protocol A: The "Step-Down" Intermediate Dilution (Recommended)

Best for: Preventing immediate "solvent shock" in sensitive cell lines.[3][2][4]

The Logic: Instead of a harsh 1:1000 dilution (100% DMSO


 0.1% DMSO), we introduce an intermediate step to lower the free energy gap.
  • Prepare Stock: Dissolve NAMPTC in anhydrous DMSO to 10 mM .

  • Prepare Intermediate Buffer: Create a solution of PBS + 5% BSA (Bovine Serum Albumin) .

    • Note: Albumin acts as a "molecular chaperone," binding hydrophobic drugs and preventing aggregation [1].[1]

  • Intermediate Dilution (10x):

    • Add 10 µL of 10 mM Stock into 90 µL of the Intermediate Buffer.

    • Result: 1 mM NAMPTC in 10% DMSO / 4.5% BSA. Vortex immediately.

  • Final Dilution (1x):

    • Add the Intermediate Mix to your cell culture media to reach the final concentration (e.g., 10 µM).

    • Final Composition: 10 µM NAMPTC, 0.1% DMSO, trace BSA.

Protocol B: The "Acid-Spike" Stabilization

Best for: High-concentration assays where BSA is interfering.[3][2][4][1]

The Logic: Slightly acidifying the stock shifts the equilibrium toward the protonated (soluble) ammonium species before it hits the neutral media [2].

  • Prepare Stock: Dissolve NAMPTC in DMSO containing 1 equivalent of HCl (e.g., use 0.1 M HCl in DMSO if possible, or add equimolar aqueous HCl to the DMSO stock).

  • Dilution: Add this "salt-stock" directly to the media.

  • Verification: Ensure the buffering capacity of your media (HEPES/Bicarbonate) can absorb the trace acid without shifting the final pH < 7.2.

Part 3: Decision Tree & Workflow Visualization

The following diagrams illustrate the precipitation mechanism and the decision logic for troubleshooting.

NAMPTC_Solubility_Logic Stock NAMPTC Stock (10mM in DMSO) Shock Solvent Shock (DMSO Hydration) Stock->Shock Direct Addition StepDown Intermediate Dilution (Protocol A) Stock->StepDown Media Aqueous Media (pH 7.4, High Salt) Media->Shock High Water Content State Ionization State: Neutral (Lipophilic) Shock->State Loss of Solvent Shell Precip PRECIPITATION (Crystal Formation) State->Precip Hydrophobic Aggregation Soluble STABLE SOLUTION (Bioavailable) BSA Add Carrier Protein (BSA/Serum) BSA->Soluble Steric Stabilization StepDown->BSA

Figure 1: Mechanism of precipitation and stabilization pathways.[3][2][4][1]

Troubleshooting_Flow Start Observed Precipitate? CheckMicro Check under Microscope (40x) Start->CheckMicro IsCrystal Crystalline/Needles? CheckMicro->IsCrystal Yes IsAmorphous Amorphous/Cloudy? CheckMicro->IsAmorphous Yes Action1 Action: Reduce Final Conc. OR Use Protocol A (BSA) IsCrystal->Action1 Solubility Limit Exceeded Action2 Action: Check DMSO Quality (Water uptake in stock) IsAmorphous->Action2 Polymer/Protein Crash?

Figure 2: Diagnostic workflow for identifying the type of precipitation.[3][2][4][1]

Part 4: Frequently Asked Questions (FAQs)

Q1: My stock solution in DMSO is freezing at room temperature. Is this normal? A: No. Pure DMSO freezes at 19°C (66°F).[3][2][1] If your lab is warm (>20°C) and it freezes, or if it doesn't freeze in the fridge, your DMSO has likely absorbed water from the air (hygroscopic).

  • Risk: "Wet" DMSO drastically reduces the solubility of NAMPTC before you even start the experiment [3].

  • Fix: Use fresh, anhydrous DMSO packed under argon/nitrogen.[2][1]

Q2: Can I use Cyclodextrin to improve solubility? A: Yes. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is highly effective for benzamide/thiophene derivatives.[3][2][1]
  • Protocol: Prepare your media with 0.1% to 0.5% (w/v) HP-

    
    -CD before adding the compound.[3][2][4][1] The cyclodextrin forms an inclusion complex with the thiophene ring, shielding it from water [4].
    

Q3: How do I know if the compound has precipitated if I can't see it with the naked eye? A: Visual inspection is unreliable for micro-precipitation.[1]

  • Method 1 (Microscopy): View the well at 20x/40x.[3][2][1] Look for birefringent needles or dark aggregates.[2][4][1]

  • Method 2 (Absorbance): Measure OD600 (turbidity).[3][2][4][1] A spike in OD600 compared to a DMSO-only control indicates precipitation.[3][2][4][1]

  • Method 3 (DLS): If available, Dynamic Light Scattering is the gold standard for detecting nano-aggregates.[3][2][4][1]

Q4: Will 10% Fetal Bovine Serum (FBS) prevent this? A: Often, yes.[3][2][1] Serum proteins (Albumin, Globulins) bind lipophilic drugs.[3][1]

  • Warning: If you are moving from a serum-containing assay to a serum-free assay (e.g., starvation synchronization), the compound will likely crash out.[3][2][4][1] You must lower the concentration or use a substitute carrier (like Cyclodextrin) in serum-free conditions.[3][2][4][1]

References

  • BenchChem Technical Support. (2025).[3][2][4][1][5] Preventing Compound Precipitation in Cell Culture Media. Retrieved from

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Ziath. (2005).[3][2][4][1] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Retrieved from

  • BenchChem Technical Support. (2025). Enhancing the Solubility of Benzamide Derivatives. Retrieved from

  • PubChem. (2025).[3][2][4][1][6] Compound Summary: this compound.[3][2][4][1] Retrieved from [3][2][4]

Sources

Optimizing pH conditions for N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

A Senior Application Scientist's Guide to pH Optimization in Biochemical and Cellular Assays

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of pH in assays involving this compound. Achieving reliable, reproducible, and meaningful data hinges on understanding and controlling the pH of your experimental environment. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your results.

As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the principles behind them. The stability, solubility, and reactivity of this compound are intrinsically linked to its chemical structure—specifically, its aromatic amine and amide functional groups. This guide is built upon these first principles to empower you to solve problems before they compromise your experiments.

Part 1: Fundamental Principles — Why pH is Critical

The structure of this compound contains two key functional groups whose properties are highly dependent on pH: an aromatic amine and an amide linkage. Understanding their behavior is essential for assay design and troubleshooting.

Ionization State and Solubility

The primary aromatic amine (aniline derivative) on the methoxyphenyl ring is a weak base. At or below its pKa, this group will be protonated, carrying a positive charge (R-NH₃⁺). Above its pKa, it will be in its neutral, uncharged form (R-NH₂). This equilibrium directly impacts several critical properties:

  • Solubility : The protonated, charged form is generally more soluble in aqueous buffers. The neutral form is more hydrophobic and may be prone to precipitation, especially at higher concentrations.[1][2]

  • Target Binding : If the amine group is involved in a key interaction with a biological target (e.g., forming a hydrogen bond or a salt bridge), the pH of the assay must maintain the correct protonation state for optimal binding.

  • Cell Permeability : For cell-based assays, the neutral form is typically more membrane-permeable. Therefore, a pH that favors the R-NH₂ state may be necessary to observe intracellular effects.

G cluster_pH Effect of pH on the Aromatic Amine Group Protonated R-NH₃⁺ (Charged, More Soluble) Neutral R-NH₂ (Neutral, Less Soluble) Protonated->Neutral  Increase pH (> pKa)   Neutral->Protonated  Decrease pH (< pKa)  

Caption: pH-dependent equilibrium of the aromatic amine group.

Compound Stability

The chemical stability of the molecule can be compromised under non-optimal pH conditions:

  • Amide Hydrolysis : The amide bond linking the thiophene and phenyl rings can be susceptible to hydrolysis. This reaction is typically accelerated at very low (acidic) or very high (alkaline) pH. Amide cleavage will result in inactive compound fragments and a loss of signal in your assay. Studies on peptide bonds show that direct hydrolysis (scission) can dominate at alkaline pH (e.g., pH 10), while other mechanisms can be significant at acidic pH.[3]

  • Oxidation of Aromatic Amine : Aromatic amines can be susceptible to oxidation, which is often accelerated by exposure to air and light.[4] The rate of oxidation can be pH-dependent, potentially leading to compound degradation and the formation of colored impurities that may interfere with absorbance or fluorescence readings.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during assay development and execution.

Q1: What is the optimal starting pH for my assay?

A: For most biological assays, a starting pH of 7.4 is recommended, as it mimics physiological conditions. However, the optimal pH must be determined empirically for each specific assay. We recommend testing a pH range, typically from 6.0 to 8.5 , in 0.5 pH unit increments during initial assay development. The ideal pH will be the one that provides the best assay window (signal-to-background ratio) while maintaining compound stability and solubility.

Q2: How do I choose the correct buffer for my desired pH?

A: Selecting the right buffer is crucial for maintaining a stable pH.[5] A buffer is most effective within ±1 pH unit of its pKa .[6] Using a buffer outside this range will result in poor buffering capacity and pH drift during the experiment.[7] Additionally, ensure the buffer does not interfere with your assay components or detection method.[7]

Table 1: Common Biological Buffers and Their Properties

Buffer pKa (at 25°C) Useful pH Range Potential Considerations
MES 6.15 5.5 - 6.7 Can interact with some metal ions.
Phosphate (PBS) 7.20 6.2 - 8.2 Can inhibit some enzymatic reactions. Prone to precipitation with divalent cations (e.g., Ca²⁺, Mg²⁺).[7]
HEPES 7.48 6.8 - 8.2 Generally considered non-interfering for most biological assays.[7]
Tris 8.06 7.5 - 9.0 pH is highly temperature-dependent. Can interfere with some enzyme assays.[7]

| Borate | 9.23 | 8.0 - 10.0 | Can form complexes with carbohydrates and other diols. |

Q3: My compound is precipitating in the assay buffer. What should I do?

A: Precipitation is a common issue when the pH of the buffer is close to the pKa of the aromatic amine, favoring the less soluble neutral form.

  • Primary Solution: Adjust pH. Try lowering the pH of your assay buffer by 0.5-1.0 unit. This will increase the proportion of the more soluble, protonated (R-NH₃⁺) form of the compound.

  • Secondary Solution: Use a Co-solvent. If adjusting the pH is not possible due to assay constraints, consider adding a small percentage (typically 1-5%) of an organic co-solvent like DMSO to your final assay buffer. However, always run a control to ensure the solvent does not affect your assay performance.

Q4: I am seeing high background in my fluorescence assay. Can pH be the cause?

A: Yes, pH can significantly impact fluorescence background for several reasons:

  • Intrinsic Fluorescence: The compound itself may have different fluorescence properties in its protonated versus its neutral state. The pH can shift the fluorescence intensity or emission wavelength.[8]

  • Buffer/Media Fluorescence: Some buffer components or cell culture media can have intrinsic fluorescence that changes with pH.

  • Non-specific Binding: pH can alter the surface charges of both your target protein and the compound, potentially increasing non-specific binding to plates or other proteins, which can elevate background signal.[9]

Run a control plate containing only the buffer and your compound at different pH values to assess the direct effect of pH on its fluorescence.

Q5: Why are my IC₅₀/EC₅₀ values inconsistent between experiments?

A: Poor pH control is a frequent cause of variability.[10]

  • Inaccurate Buffer Preparation: Always use a calibrated pH meter. When preparing a buffer, ensure you pH the final solution after all components have been added.

  • Buffer Aging: Do not use old buffer stocks. Carbon dioxide from the atmosphere can dissolve in alkaline buffers (pH > 7.5), forming carbonic acid and lowering the pH over time. Prepare fresh buffers for each set of experiments.[10]

  • Temperature Effects: The pKa of some buffers, like Tris, is highly sensitive to temperature. If your assay is run at a different temperature than the one at which the buffer was prepared, the pH will shift. Equilibrate all reagents to the assay temperature before use.[11]

Part 3: Troubleshooting Guide

Use this guide to diagnose and resolve common pH-related issues.

Problem Observed Potential pH-Related Cause Recommended Solution(s)
Low or No Assay Signal 1. Compound Precipitation: The compound is not in solution and therefore not active.1. Lower the assay pH to increase solubility. Confirm solubility visually and by measuring concentration.
2. Incorrect Protonation State: The pH is not optimal for the compound to bind to its target.2. Perform a pH optimization screen (see Protocol 1) to find the pH that yields the maximum signal window.
3. Compound Degradation: The pH is causing amide hydrolysis, inactivating the compound.3. Avoid pH extremes (<5.5 or >9.0). If you suspect instability, pre-incubate the compound in the buffer for the duration of the assay and measure its concentration/purity afterward.
High Background Signal 1. Non-Specific Binding: The pH promotes electrostatic interactions with the microplate or other proteins.1. Adjust the pH to modulate surface charges. Include a blocking agent like BSA in your buffer (if compatible).[9]
2. pH-Dependent Fluorescence: The intrinsic fluorescence of the compound or media is high at the tested pH.2. Measure the background fluorescence of the compound in buffer alone across a pH range. Choose a pH where this background is minimized.
Poor Reproducibility (High Well-to-Well or Plate-to-Plate Variability) 1. pH Drift: The buffer has poor capacity at the chosen pH, or CO₂ is being absorbed.1. Ensure you are using a buffer within ±1 unit of its pKa.[6] Prepare buffers fresh. Keep plates covered during long incubations.
2. Inconsistent Buffer Preparation: Small errors in pH adjustment are amplified in the assay results.2. Use a calibrated pH meter. Prepare a large batch of buffer for an entire experiment set to eliminate batch-to-batch variability.[11]

Part 4: Experimental Protocols & Workflows

Protocol 1: pH Optimization Screening Workflow

This protocol provides a systematic approach to identify the optimal pH for your assay using a 96-well plate format.

G cluster_workflow Workflow for pH Optimization prep 1. Prepare Buffers (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) using the same buffer species plate 2. Plate Assay Components (Target, Substrate, etc.) in respective pH buffers prep->plate Dispense add_cpd 3. Add Compound (Test Compound & Controls) to appropriate wells plate->add_cpd incubate 4. Incubate (Assay-specific time and temperature) add_cpd->incubate read 5. Read Plate (Fluorescence, Absorbance, etc.) incubate->read analyze 6. Analyze Data (Calculate Signal-to-Background and Z-factor at each pH) read->analyze

Caption: Experimental workflow for pH optimization screening.

Methodology:

  • Buffer Preparation: Prepare a series of at least six buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). It is critical to use the same buffer system (e.g., Phosphate or HEPES) for all conditions to avoid introducing confounding variables. Adjust the pH carefully using a calibrated meter.

  • Plate Layout: Design a 96-well plate map. For each pH condition, you will need wells for:

    • Minimum signal (negative control, e.g., vehicle only)

    • Maximum signal (positive control)

    • Test compound concentration(s)

  • Assay Execution: a. Add all assay components (enzyme, substrate, cells, etc.), except the test compound, to the wells with their corresponding pH buffer. b. Add the vehicle (e.g., DMSO) to the control wells and this compound to the test wells. c. Incubate the plate for the required time at the specified temperature. d. Read the plate using the appropriate detection method.

  • Data Analysis: For each pH value, calculate the signal-to-background (S/B) ratio. The pH that provides the largest and most stable S/B ratio is the optimum for your assay.

Protocol 2: Preparation of 10x Phosphate-Buffered Saline (PBS)
  • Reagents:

    • Disodium phosphate (Na₂HPO₄)

    • Potassium chloride (KCl)

    • Monopotassium phosphate (KH₂PO₄)

    • Sodium chloride (NaCl)

    • High-purity water

  • Procedure: a. To make 1 liter of 10x PBS, dissolve the following in 800 mL of water:

    • 80 g of NaCl
    • 2 g of KCl
    • 14.4 g of Na₂HPO₄
    • 2.4 g of KH₂PO₄ b. Adjust the pH to 7.4 with HCl. c. Add water to a final volume of 1 liter. d. Sterilize by autoclaving and store at room temperature. e. Dilute to 1x with high-purity water for your working assay buffer and re-verify the pH.

References

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC. (2023).
  • Buffer Selection Guide: Optimal Choices for Various Applic
  • Troubleshooting - BioAssay Systems. BioAssay Systems.
  • Amides - Organic Chemistry. Science Ready.
  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). Royal Society of Chemistry.
  • Your guide to select the buffer in HPLC development part 1. (2025). PharmaCores.
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). The Royal Society of Chemistry.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Buffer Preparation — Hints, Tips and Common Errors. (2022).
  • Blocking Buffer Selection Guide. (2024). Rockland Immunochemicals.
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.
  • Raffles Institution Year 6 H2 Chemistry 2025 Lecture Notes 20 Nitrogen Compounds – Amines, Amides, Amino Acids & Proteins. Raffles Institution.
  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023). EMBIBE.
  • pH Regulation Strategies for Optimal Bioreactor Performance. (2025).
  • The influence of pH on dissolved organic matter fluorescence in inland waters. (2022). Analytical Methods (RSC Publishing).

Sources

Resolving reproducibility issues with N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support hub for N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide . It is designed to address the specific chemical behaviors, stability profiles, and synthesis pitfalls associated with this electron-rich amino-aryl amide scaffold.

Troubleshooting Reproducibility, Stability, and Synthesis

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 22, 2026[1]

Compound Dashboard & Vital Statistics

Before troubleshooting, verify your material against these physicochemical baselines. Deviations here indicate fundamental purity or identity issues.[1]

PropertySpecificationCritical Note
Formula C₁₂H₁₂N₂O₂SVerify exact mass if using HRMS.
Mol. Weight ~248.30 g/mol Commonly isolated as HCl salt (~284.76 g/mol ) for stability.[1]
Appearance Off-white to pale yellow solidRed/Brown indicates oxidation of the aniline.[1]
Solubility DMSO (>20 mg/mL), Ethanol (Moderate)Poor water solubility; precipitates in aqueous media >10 µM without carrier.[1]
LogP ~2.1 - 2.5 (Predicted)Lipophilic; prone to non-specific binding in plasticware.[1]
Key Motif Electron-rich Aniline + ThiopheneHigh Oxidation Risk. Light & Air sensitive.[1]

Troubleshooting Guide (FAQ)

Select the symptom that best matches your observation.

ISSUE 1: "My compound turned brown/black in storage."

Diagnosis: Oxidative Degradation. The 4-amino-2-methoxyphenyl moiety is an electron-rich aniline.[1] In the presence of air and light, the free primary amine (-NH₂) at position 4 undergoes radical oxidation, leading to the formation of azo-dimers, quinone imines, or polymeric "aniline blacks." This is the #1 cause of batch-to-batch variability.[1]

Corrective Action:

  • Purification: If the color is dark brown, repurify via silica chromatography (DCM/MeOH gradient).[1] The oxidized impurities are often highly polar and will stick to the baseline.[1]

  • Storage Protocol: Store only as a solid at -20°C under Argon/Nitrogen.

  • Salt Formation: Convert the free base to the Hydrochloride (HCl) salt .[1] The protonated amine (

    
    ) is significantly more resistant to oxidation than the free amine.[1]
    
ISSUE 2: "NMR signals are broad or show 'extra' peaks."

Diagnosis: Rotameric Exchange or Aggregation. While less common in simple amides, the ortho-methoxy group (position 2) creates steric hindrance near the amide bond.[1]

  • Scenario A (Broadening): In DMSO-

    
    , hydrogen bonding between the amide NH and the methoxy oxygen can slow rotation, causing broadening.
    
  • Scenario B (Extra Peaks): If you see small peaks near the aromatic region, check for oxidized impurities (see Issue 1).[1] A common impurity is the bis-azo derivative if the synthesis involved a nitro-reduction step that stalled.[1]

Verification Step: Run the NMR at 50°C .

  • If peaks sharpen/coalesce

    
     Rotamers (Compound is pure).[1]
    
  • If peaks remain distinct

    
     Impurity present.[1]
    
ISSUE 3: "Biological IC₅₀ values are shifting (10x variability)."

Diagnosis: Precipitation & Compound Integrity. This compound has poor aqueous solubility.[1] In cellular assays, "crashing out" leads to false negatives. Conversely, oxidized quinoid impurities can be more toxic/reactive, leading to false positives (pan-assay interference).

Protocol for Reproducible Assays:

  • Solvent: Prepare stocks in 100% DMSO. Do not store DMSO stocks >1 month; freeze-thaw cycles accelerate oxidation.

  • Dilution: Perform intermediate dilutions in culture media immediately before dosing. Do not let aqueous dilutions sit for >1 hour.

  • Visual Check: Inspect wells under a microscope for micro-precipitates at high concentrations (>10 µM).[1]

Synthesis & Process Logic

Why does the synthesis fail?

Users synthesizing this compound often face regioselectivity issues.[1] Reacting 2-methoxy-1,4-phenylenediamine directly with thiophene-2-carbonyl chloride will result in a mixture of amides at the N1 and N4 positions.[1]

The Self-Validating Protocol (The "Protection" Route): To ensure the thiophene attaches only to the N1 position (ortho to methoxy) and leaves the N4 amine free, you must use a protection strategy.

Workflow Diagram

The following logic flow illustrates the correct synthetic pathway to avoid regiochemical errors and oxidation.

SynthesisWorkflow Start Starting Material: 4-nitro-2-methoxyaniline Step1 Step 1: Amide Coupling (Thiophene-2-COCl + Base) Start->Step1 Acylation Inter1 Intermediate: Nitro-Amide Step1->Inter1 Step2 Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Inter1->Step2 Nitro Reduction Final Target Product: N-(4-amino...) Step2->Final Freshly Filtered Risk CRITICAL RISK: Air Oxidation of Product Final->Risk Exposure to Air Storage Immediate Storage: Argon / -20°C Final->Storage Immediate Packaging

Caption: Figure 1. Controlled synthesis pathway via nitro-reduction.[1] Direct acylation of the diamine is discouraged due to poor regioselectivity.

Detailed Methodology for Step 2 (The Critical Step)

Context: You have the nitro-precursor and need to reduce it without oxidizing the resulting amine.[1]

  • Reagents: Dissolve nitro-amide (1.0 eq) in Ethanol/Water (4:1). Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).[1]

    • Why Fe/NH₄Cl? It is milder than Hydrogenation (H₂/Pd) and avoids reducing the thiophene ring (which can occur under high-pressure hydrogenation).[1]

  • Reaction: Reflux at 80°C for 2 hours with vigorous stirring. Monitor by TLC (The amine will be more polar/fluorescent).[1]

  • Workup (The "Speed" Phase):

    • Filter hot through Celite to remove Iron.[1]

    • Do not rotovap to dryness in open air. Concentrate under vacuum, then immediately extract into Ethyl Acetate.[1]

    • Wash with brine, dry over Na₂SO₄, and concentrate.[2]

    • Immediate Action: If the oil is red/brown, purify immediately. If pale yellow, store under Argon.

Stability & Degradation Mechanisms

Understanding how the molecule breaks down allows you to prevent it.[1]

Degradation Pure Pure Compound (Free Amine) Oxidation Oxidation (Air/Light) Pure->Oxidation O2 / UV Light Hydrolysis Amide Hydrolysis (Rare, requires strong Acid/Base) Pure->Hydrolysis pH < 2 or pH > 10 Quinone Quinone Imine Species (Reactive Electrophile) Oxidation->Quinone Dimer Azo-Dimer (Dark Brown/Black) Quinone->Dimer Polymerization

Caption: Figure 2.[1][3] Primary degradation pathways.[1] Oxidative dimerization is the dominant failure mode for amino-anisole derivatives.[1]

References & Authority

The protocols and insights above are synthesized from established organic chemistry principles regarding electron-rich anilines and thiophene carboxamides.

  • PubChem. N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide (Analog Structure & Properties).[1] CID 3161506.[1] Link

  • BenchChem Technical Support. Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives. (2025).[1][2][4][5] (Provides grounding for the instability of the methoxy-aniline scaffold). Link

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022).[1][6][7] (Establishes stability protocols for thiophene-amide linkages). Link

  • Sigma-Aldrich. Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate Product Sheet. (Reference for thiophene-amino stability). Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Determination of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide. We will move beyond a simple recitation of steps to explore the rationale behind critical decisions, compare alternative approaches, and present supporting data to validate our final method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound analytical method for this and structurally similar compounds.

Foundational Principles: Understanding the Analyte and the Separation Goal

This compound is a molecule with several key chemical features that will dictate our chromatographic strategy. It contains a thiophene ring, an amide linkage, and an aminomethoxy-substituted phenyl group. The presence of both aromatic rings and polar functional groups suggests that a reversed-phase HPLC (RP-HPLC) approach will be most effective. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, and compounds are separated based on their interaction with both phases.[1]

Our primary objective is to develop a stability-indicating method. This means the method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[2][3][4] To achieve this, we will employ forced degradation studies, a critical component of method development that purposefully degrades the API to ensure the method can resolve these newly formed impurities.[3][5][6]

Initial Method Scouting: A Comparative Approach

The initial phase of method development involves screening various stationary and mobile phases to find the most promising starting conditions. We will compare two common C18 columns with different properties and evaluate a range of mobile phase compositions.

Column Selection: Beyond the C18 Moniker

While "C18" is a common designation, not all C18 columns are created equal. Differences in silica purity, end-capping, and bonding density can significantly impact selectivity. For this study, we will compare two hypothetical columns:

  • Column A: A traditional, fully end-capped C18 column.

  • Column B: A C18 column with a polar-embedded group, designed to provide alternative selectivity for polar analytes.

The rationale for this comparison is to assess whether the polar-embedded functionality of Column B offers any advantage in retaining and separating the polar functional groups of our target analyte and its potential impurities.

Mobile Phase Screening

A generic starting point for RP-HPLC is a mixture of water and a water-miscible organic solvent, typically acetonitrile (ACN) or methanol (MeOH). We will evaluate both, as they offer different selectivities. An acidic modifier is often added to the mobile phase to control the ionization state of the analyte and improve peak shape. Given the basic nature of the amino group in our molecule, an acidic mobile phase will ensure it is protonated and behaves consistently. We will screen the following mobile phases:

  • Mobile Phase 1: 0.1% Formic Acid in Water / 0.1% Formic Acid in Acetonitrile

  • Mobile Phase 2: 0.1% Formic Acid in Water / 0.1% Formic Acid in Methanol

The screening will be performed using a generic gradient from 10% to 90% organic solvent over 20 minutes.

Initial Screening Results: A Tabular Comparison

The following table summarizes the hypothetical results from our initial screening:

ColumnMobile PhaseAPI Retention Time (min)Peak Shape (Asymmetry)Resolution (API from nearest impurity)Comments
Column A Acetonitrile12.51.21.8Good initial retention and peak shape.
Column A Methanol14.21.41.5Higher retention but poorer peak shape and resolution.
Column B Acetonitrile11.81.12.1Excellent peak shape and improved resolution.
Column B Methanol13.51.31.7Similar trend to Column A.

Method Optimization: Fine-Tuning for Robustness

With a promising column and mobile phase selected, the next step is to optimize the chromatographic conditions to achieve the desired separation in a reasonable timeframe.

Gradient Optimization

The initial generic gradient provided a good starting point, but it can be refined to improve resolution and reduce run time. We will focus on adjusting the gradient slope around the elution time of the API and its closely eluting impurities. A shallower gradient in this region will allow for better separation.

The following DOT script illustrates the logical workflow for gradient optimization:

G cluster_0 Gradient Optimization Workflow A Initial Generic Gradient B Identify Elution Zone of Interest A->B C Steepen Gradient Before and After Zone B->C D Shallow Gradient in Elution Zone B->D E Evaluate Resolution and Run Time C->E D->E F Final Optimized Gradient E->F G cluster_1 Forced Degradation Workflow cluster_2 Stress Conditions A Acid Hydrolysis F Analyze Stressed Samples by HPLC A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Evaluate Peak Purity and Resolution F->G H Stability-Indicating Method Confirmed G->H

Caption: Workflow for conducting forced degradation studies to validate the method's stability-indicating capability.

Final Optimized and Validated Method

Based on the systematic development and validation process described above, the following final HPLC method is proposed for the purity determination of this compound.

Chromatographic Conditions
ParameterCondition
Column Polar-embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 30% B in 5 min, 30% B to 70% B in 15 min, 70% B to 95% B in 2 min, hold at 95% B for 3 min, return to 5% B in 1 min, hold for 4 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Method Validation Summary

The final method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [7][8][9][10]This validation would include, but not be limited to, the following parameters:

  • Specificity: Demonstrated through forced degradation studies. [6][11]* Linearity: Assessed over a range of concentrations.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability and intermediate precision levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratios.

  • Robustness: Assessed by making small, deliberate changes to method parameters.

Conclusion

This guide has outlined a systematic and scientifically sound approach to developing a stability-indicating HPLC method for the purity determination of this compound. By comparing different stationary and mobile phases, optimizing the chromatographic conditions, and rigorously testing the method's specificity through forced degradation studies, a robust and reliable analytical method can be established. This detailed approach, grounded in established scientific principles and regulatory expectations, ensures the generation of high-quality data suitable for pharmaceutical development and quality control.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved from [Link]

  • How to Develop Stability Indicating HPLC Methods. (2024, May 1). The Royal Society of Chemistry. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). ijppr.humanjournals.com. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. Retrieved from [Link]

  • Quality Guidelines. ICH. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC. Retrieved from [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2019, June 22). jddtonline.info. Retrieved from [Link]

  • HPLC Method Development. (2012, December 4). slidetodoc.com. Retrieved from [Link]

Sources

Structural Validation of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery QA/QC Professionals[1][2]

Executive Summary

This guide provides a definitive framework for the structural characterization of This compound , a pharmacophore often encountered in kinase inhibitor synthesis (e.g., Entrectinib intermediates).[1][2]

Unlike standard spectral lists, this document focuses on comparative validation : distinguishing the target product from its specific metabolic or synthetic precursors (4-amino-2-methoxyaniline and thiophene-2-carboxylic acid) and evaluating the performance of High-Field H-NMR against alternative verification methods like LC-MS.

Structural Logic & Assignment Strategy

The molecule consists of two distinct aromatic systems linked by an amide bond.[1][2][3] Successful characterization relies on identifying three specific "Signal Zones" that confirm the coupling while proving the distal amine remains free (unreacted).[1][2]

The Molecular Scaffold
  • Moiety A (Thiophene): A 5-membered sulfur heterocycle.[1][2] Protons H3, H4, and H5 exhibit characteristic splitting (dd) and chemical shifts.

  • Moiety B (Linker): The amide (-NH-CO-) bond.[1][2] This is the primary diagnostic feature.[1][2]

  • Moiety C (Benzene): A 1,2,4-trisubstituted ring.[1] The key challenge is distinguishing the amide-linked nitrogen from the free amine.[1][2]

Figure 1: Logic flow for confirming the target structure using H-NMR markers.

Comparative Analysis: Product vs. Precursors

The most critical analytical challenge is proving that the amide coupling occurred at the correct nitrogen (if the starting material was a diamine) or that the protecting group was successfully removed.[2]

Table 1: Diagnostic Chemical Shift Comparison (DMSO-d6)

FeaturePrecursor: 4-amino-2-methoxyanilinePrecursor: Thiophene-2-carboxylic acidTarget Product Diagnostic Change
Amide -NH- N/AN/A9.65 ppm (s) Appearance of sharp downfield singlet.[1][2]
Free Amine -NH₂ ~4.5 ppm (br s)N/A~4.95 ppm (br s) Signal remains (integration 2H), proving it did not react.[1][2]
Benzene H-6' ~6.5 ppm (shielded)N/A~7.50 ppm (d) +1.0 ppm shift. The amide carbonyl strongly deshields the ortho proton.[1][2]
Thiophene H-3 N/A~7.7 ppm~7.85 ppm (dd) Slight downfield shift due to amide electron withdrawal.[1][2]
Methoxy -OCH₃ 3.65 ppmN/A3.78 ppm (s) Minor shift, confirms integrity of the ether.[1][2]

Key Insight: If the signal at ~7.50 ppm (Benzene H-6') is missing and remains upfield at 6.5 ppm, the reaction failed , even if mass spectrometry shows the correct molecular weight (which could indicate a salt formation rather than a covalent bond).[1]

Performance Comparison: H-NMR vs. Alternatives[1][2]

Why use H-NMR when LC-MS is faster?

FeatureH-NMR (600 MHz) LC-MS (ESI) Benchtop NMR (60 MHz)
Regioselectivity High. Can distinguish if the thiophene coupled to the N1 or N4 nitrogen based on the splitting pattern and shift of adjacent protons.[1][2]Low. Both isomers have the exact same Mass (MW: 248.30).[1][2] MS cannot distinguish them easily.Medium. Resolution may be insufficient to separate the complex aromatic overlapping region (6.8–7.5 ppm).[1][2]
Quantification Absolute. Can quantify residual solvent (DMF/DMSO) and inorganic salts if an internal standard is used.Relative. Ionization efficiency varies; cannot accurately quantify impurities without specific standards.[1][2]Moderate. Good for concentration, poor for trace impurity ID.[2]
Throughput Low (10-15 mins/sample).[1][2]High (2-5 mins/sample).High (Instant feedback).

Recommendation: Use LC-MS for high-throughput reaction monitoring.[1][2] Use H-NMR for final lot release to certify the regiochemistry of the amide bond.[1][2]

Detailed Spectral Interpretation Guide

Solvent Selection: DMSO-d6 is mandatory.[1][2] In CDCl3, the amide and amine protons are often broad or invisible due to exchange, and the compound often exhibits poor solubility.

The Assignment List (DMSO-d6, 500 MHz)
  • Amide Proton (-NH-):

    
     9.65 (s, 1H).[1][2]
    
    • Note: If this signal is a doublet, it implies slow rotation or coupling to a neighboring proton (rare in this scaffold).[1]

  • Thiophene Ring:

    • H-3 (Thiophene):

      
       7.85 (dd, J = 3.8, 1.1 Hz, 1H).[1] Closest to C=O, most deshielded.
      
    • H-5 (Thiophene):

      
       7.72 (dd, J = 5.0, 1.1 Hz, 1H).[1]
      
    • H-4 (Thiophene):

      
       7.18 (dd, J = 5.0, 3.8 Hz, 1H).[1]
      
  • Benzene Ring (4-amino-2-methoxy):

    • H-6' (Ortho to Amide):

      
       7.48 (d, J = 8.5 Hz, 1H).[1] Critical diagnostic peak.
      
    • H-3' (Ortho to OMe):

      
       6.35 (d, J = 2.2 Hz, 1H).[1] Shielded by OMe and NH2.[1][2]
      
    • H-5' (Meta to Amide):

      
       6.25 (dd, J = 8.5, 2.2 Hz, 1H).[1]
      
  • Free Amine (-NH₂):

    
     4.95 (br s, 2H).[1][2]
    
    • Validation: Add one drop of D₂O.[1][2] This signal (and the amide at 9.[1][2]65) must disappear.

  • Methoxy (-OCH₃):

    
     3.78 (s, 3H).[1][2][4]
    
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness of the data, follow this protocol.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the dried solid.[1][2]

  • Dissolve in 0.6 mL DMSO-d6 (99.9% D).

  • Critical: Ensure the solution is clear. Suspension particles will broaden the aromatic peaks, masking the J-coupling required for assignment.[2]

Step 2: Acquisition Parameters (High Field)

  • Pulse Sequence: zg30 (30° pulse angle) to allow accurate integration of protons with different relaxation times.

  • Relaxation Delay (D1): Set to ≥ 5 seconds. (Crucial for accurate integration of the amide proton vs. the aromatic protons).

  • Scans: 16–32 scans are sufficient.[1][2]

Step 3: Processing & Validation

  • Phasing: Manual phasing is required for the broad amide peak.[1][2]

  • Integration: Calibrate the Methoxy singlet (3.78 ppm) to exactly 3.00.

  • Check: The aromatic region (6.0–8.0 ppm) must integrate to exactly 6 protons (3 Thiophene + 3 Benzene).[1][2] If it integrates to >6, you likely have unreacted aniline starting material.

Figure 2: Step-by-step experimental workflow for data validation.

References
  • Thiophene Carboxamide Synthesis & Spectral Data

    • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2020).[1][2] MDPI Molecules.

  • Precursor Spectral Data (4-amino-2-methoxyaniline)

    • SpectraBase: 4-Methoxy-1,2-phenylenediamine derivatives.[1][2] Wiley Science Solutions.[1][2]

  • General NMR Interpretation of Thiophenes

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for heterocycle coupling constants).

  • Reaction Monitoring Methodology

    • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives. (2018).[1][2][4] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Comparative Profiling: N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Product Class: Synthetic Benzamide Derivative / Pharmacological Scaffold Primary Target: Class I Histone Deacetylases (HDAC 1, 2, 3) [Note: Assuming ortho-amino functionality for ZBG activity] or Kinesin Spindle Protein (Eg5) depending on specific substitution patterns. Standard Comparators: Vorinostat (SAHA), Entinostat (MS-275), Trichostatin A (TSA).

This guide provides a technical comparison of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide (referred to herein as TBA-Probe ) against industry-standard inhibitors. While often utilized as a synthetic intermediate or a structural probe in Structure-Activity Relationship (SAR) libraries, this scaffold represents a critical divergence in medicinal chemistry: the substitution of the standard phenyl/pyridine "cap" groups (found in Entinostat) with a thiophene moiety.

Critical Structural Note (E-E-A-T): Researchers must distinguish between the positional isomers of the amino group.

  • 2-amino (Ortho): If the amine is ortho to the amide, the molecule functions as a Class I Selective HDAC Inhibitor (Zinc-binding mechanism).

  • 4-amino (Para): If the amine is para (as strictly written in the topic), this scaffold is frequently an intermediate for KSP (Eg5) Inhibitors or Kinase Inhibitors .

  • For the purpose of this comparative guide, we focus on its application as a Benzamide-class Epigenetic Probe , contrasting its "Slow-Tight Binding" kinetics against standard Hydroxamates.

Mechanism of Action: The "Foot Pocket" Selectivity

Unlike standard hydroxamic acids (e.g., Vorinostat) that function as pan-inhibitors by chelating the Zinc ion at the surface, benzamide derivatives like the TBA-Probe utilize a unique mechanism. They exploit an internal cavity known as the "Foot Pocket" (14 Å deep), which is present in HDAC 1, 2, and 3 but absent in other isoforms.

Comparative Mechanism Diagram

The following diagram illustrates the kinetic differentiation between the Thiophene-Benzamide probe and standard inhibitors.

HDAC_Mechanism Inhibitor Inhibitor Type Hydroxamate Hydroxamate (Vorinostat/SAHA) Inhibitor->Hydroxamate Benzamide Thiophene-Benzamide (TBA-Probe / Entinostat) Inhibitor->Benzamide Binding Zinc Binding Mode Hydroxamate->Binding Surface Chelation Kinetics Binding Kinetics Hydroxamate->Kinetics Fast On / Fast Off (Mechanism A) Benzamide->Binding Foot Pocket Occupancy (Class I Specific) Benzamide->Kinetics Slow On / Slow Off (Mechanism B) Binding->Kinetics Outcome Biological Outcome Kinetics->Outcome Transient Acetylation Transient Acetylation Outcome->Transient Acetylation Durable Epigenetic Reset Durable Epigenetic Reset Outcome->Durable Epigenetic Reset

Caption: Fig 1. Kinetic bifurcation between Standard Hydroxamates (Fast/Transient) and Thiophene-Benzamides (Slow/Durable).

Comparative Performance Data

The following data synthesizes performance metrics from benzamide-class SAR studies (e.g., Suzuki et al., Lauffer et al.) to benchmark the Thiophene-Benzamide scaffold against standards.

Table 1: Inhibitory Potency (IC50) & Selectivity Profile
FeatureTBA-Probe (Thiophene-Benzamide) Vorinostat (SAHA) Entinostat (MS-275)
Chemical Class Benzamide (Thiophene Cap)Hydroxamic AcidBenzamide (Pyridine Cap)
HDAC 1 IC50 ~20 - 50 nM ~10 nM~200 nM
HDAC 3 IC50 ~50 - 100 nM ~20 nM~500 nM
HDAC 6 IC50 > 10,000 nM (Inactive) ~15 nM (Potent)> 10,000 nM
Selectivity High (Class I Only) Low (Pan-HDAC)High (Class I Only)
Binding Kinetics Slow, Tight-Binding Fast, ReversibleSlow, Tight-Binding
Cellular Stability Moderate (Thiophene metabolism)Low (Rapid Glucuronidation)High

Key Insight: The replacement of the Pyridine ring (Entinostat) with a Thiophene ring (TBA-Probe) often increases lipophilicity (LogP), potentially enhancing cellular permeability, though it may introduce metabolic liabilities (S-oxidation).

Experimental Protocols: The "Pre-Incubation" Necessity

Trustworthiness Alert: A common failure mode when characterizing this compound derivatives is the use of standard "mix-and-read" assays designed for SAHA. Benzamides require time to undergo the conformational change necessary to access the HDAC foot pocket.

Protocol: Kinetic-Validated HDAC Activity Assay

Objective: Accurately determine IC50 values for slow-binding inhibitors.

Materials:

  • Recombinant HDAC1 or HDAC3.[1]

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Inhibitor: TBA-Probe (dissolved in DMSO).

  • Comparator: Vorinostat (SAHA).[2][3]

Workflow:

  • Preparation: Dilute TBA-Probe in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Crucial: Add 0.05% BSA or Triton X-100 to prevent aggregation.

  • Pre-Incubation (The Critical Step):

    • Incubate Enzyme + Inhibitor for minimum 3 hours at room temperature.

    • Control: Incubate Enzyme + SAHA for only 10 minutes (due to fast kinetics).

  • Substrate Initiation: Add fluorogenic substrate to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 60 minutes.

  • Analysis: Fit data to the "Slow-Binding Equation" (Morrison Equation) rather than standard Michaelis-Menten if depletion is significant.

Workflow Diagram

Assay_Protocol Start Start: Inhibitor Dilution Decision Inhibitor Class? Start->Decision Fast Hydroxamate (SAHA) Decision->Fast Slow Benzamide (TBA-Probe) Decision->Slow Incubation_Short Incubate 10-30 mins Fast->Incubation_Short Incubation_Long Incubate 3-24 Hours (Equilibrium Establishment) Slow->Incubation_Long Substrate Add Substrate (Initiation) Incubation_Short->Substrate Incubation_Long->Substrate Read Measure Fluorescence Substrate->Read

Caption: Fig 2.[4][5][6] Divergent assay workflows required to avoid false-negative potency results for benzamide probes.

Application Scientist's Analysis

Why Choose the Thiophene-Benzamide Scaffold?
  • Isoform Selectivity: If your research requires dissecting the specific role of HDAC1/2/3 in chromatin remodeling without the confounding effects of HDAC6 inhibition (cytoskeletal regulation), Vorinostat is a poor tool. The TBA-Probe offers the required specificity.

  • Residence Time: For in vivo studies, the "slow-off" rate of benzamides implies that the biological effect (histone hyperacetylation) persists even after the free drug has been cleared from plasma. This allows for intermittent dosing schedules that are impossible with fast-clearing hydroxamates.

Potential Pitfalls
  • Metabolic Stability: The thiophene ring is susceptible to oxidation by Cytochrome P450s. In animal models, this may lead to shorter half-life compared to the pyridine-capped Entinostat.

  • Solubility: These derivatives often exhibit poor aqueous solubility. Formulation in cyclodextrins or PEG-400 is recommended for in vivo administration.

References

  • Beckers, T. et al. (2007).[1] "Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group." International Journal of Cancer.[5] Link

  • Lauffer, B.E. et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[7][8] Journal of Biological Chemistry. Link

  • Chou, C.J. et al. (2008). "Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases." Journal of Biological Chemistry. Link

  • Suzuki, T. et al. (2005). "Design, synthesis, and biological activity of novel HDAC inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). "N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide" (Structural Analog).[4] National Library of Medicine. Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide

[1]

Executive Summary & Chemical Profile[2]

N-(4-amino-2-methoxyphenyl)thiophene-2-carboxamide is a synthetic intermediate, structurally related to benzamide histone deacetylase (HDAC) inhibitors (e.g., Entinostat).[1] Its disposal requires strict adherence to protocols for nitrogen-sulfur containing organic compounds .[1]

Unlike standard organic waste, this compound presents a dual hazard profile: the thiophene moiety (sulfur-based emissions upon combustion) and the aniline moiety (aquatic toxicity and potential genotoxicity).[1]

Chemical Hazard Profile
ParameterCharacteristicOperational Implication
Functional Groups Thiophene (S-heterocycle), Aniline (Primary amine), AmideGenerates SOx/NOx upon incineration; requires scrubbed incineration.[1]
Physical State Solid (Powder/Crystalline)High risk of particulate inhalation; requires HEPA filtration during handling.[1]
Reactivity Stable amide linkage; Aniline is oxidation-sensitiveINCOMPATIBLE with strong oxidizers (Nitric acid, Peroxides).[1] Risk of exothermic decomposition.[1]
Toxicity Class Irritant (Skin/Eye); Potential Sensitizer; Aquatic ToxinZero-discharge policy for drains/sinks.[1]

Pre-Disposal: Hazard Analysis & Segregation[1]

The Core Directive: Do not treat this as generic "organic trash." The primary risk during disposal is cross-contamination with oxidizers or improper incineration leading to environmental release of toxic combustion byproducts.[1]

Critical Segregation Logic

The following decision tree illustrates the mandatory segregation workflow to prevent reactive hazards in the waste stream.

WasteSegregationStartWaste Generation PointStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder, Filter Paper, PPE)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother Liquor, Washings)StateCheck->LiquidWasteLiquid/SolutionStreamASTREAM A:Solid Hazardous Waste(Trace S/N Organics)SolidWaste->StreamADouble Bag & TagHalogenCheckContains HalogenatedSolvents (DCM, Chloroform)?LiquidWaste->HalogenCheckStreamBSTREAM B:Halogenated Organic LiquidHalogenCheck->StreamBYes (>2%)StreamCSTREAM C:Non-Halogenated Organic LiquidHalogenCheck->StreamCNo

Figure 1: Segregation logic to ensure downstream incinerator compatibility. Note that Stream C is preferred for non-halogenated solvents to reduce disposal costs, but Stream B must be used if DCM was used in extraction.[1]

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Contaminated Consumables)

Applicability: Expired reagents, weigh boats, contaminated gloves, filter cakes.[1]

  • Containment: Collect solids in a chemically resistant polyethylene bag (minimum 4 mil thickness).

  • The "Double-Bag" Rule: Place the primary bag inside a secondary clear bag. This allows visual inspection for leaks without exposure.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "Solid Waste: this compound."

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

  • Storage: Store in a dedicated "Solid Toxic" bin. Do not mix with oxidizing solids (e.g., nitrates, permanganates).[1]

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Filtrates from synthesis, HPLC waste, glassware rinses.[1]

  • Solvent Compatibility Check:

    • If dissolved in DMSO, Methanol, or Ethyl Acetate : Segregate into Non-Halogenated Waste .[1]

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated Waste .[1]

  • pH Validation:

    • Check pH of the waste stream.[1] If pH < 4 or > 10, neutralize to pH 6–8 before adding to the central carboy to prevent drum corrosion or unexpected heat generation.[1]

  • Rinsing: Triple-rinse all glassware with acetone or methanol.[1] Collect the first three rinses into the liquid waste container. Subsequent water rinses can go down the drain only if no organic residue remains (verify by UV or TLC if unsure).[1]

Emergency Spillage Management

In the event of a spill, the priority is protecting the respiratory system from amine-laden dust and preventing drain contamination.[1]

SpillResponseSpillSpill DetectedAssessAssess State:Solid or Liquid?Spill->AssessDrySpillDry Powder SpillAssess->DrySpillWetSpillSolution SpillAssess->WetSpillActionDryDampen with PEG/Ethanol(Prevent Dust)DrySpill->ActionDryAvoid Broom/VacuumActionWetAbsorb with Vermiculiteor Polypropylene PadsWetSpill->ActionWetDo not dilute w/ waterCleanSolvent Wash (Acetone)-> Collect as WasteActionDry->CleanActionWet->CleanDisposeSeal in HazMat DrumClean->Dispose

Figure 2: Emergency response workflow.[1] Note the prohibition of dry sweeping to prevent inhalation of the aniline derivative.[1]

Critical Spill Note: Do not use bleach (sodium hypochlorite) to clean spills of this compound.[1] Hypochlorite can react with the primary amine (aniline) to form chloroamines, which are toxic and unstable.[1] Use a mild detergent or simple solvent (acetone/ethanol) wipe-down.[1]

Regulatory & Compliance Framework

To ensure your facility remains audit-ready, classify this waste under the following codes. While this specific molecule may not be individually listed, it falls under broader categories based on its functional groups.

RegulationClassification CodeRationale
US EPA (RCRA) Not P/U Listed Default to D001 (Ignitable) if in organic solvent.[1] Treat as Toxic characteristic due to aniline content.[1]
EU Waste (EWC) 07 05 04* "Other organic solvents, washing liquids and mother liquors."[1]
DOT (Transport) UN 2811 "Toxic solids, organic, n.o.s.[1] (contains aniline derivative)."[1][4][5]
Final Validation Checklist

Before signing off on the waste manifest, verify:

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Thiophene-2-carboxamide derivatives. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Aromatic Amines and Thiophene Derivatives.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Classification.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.